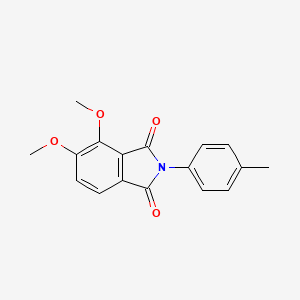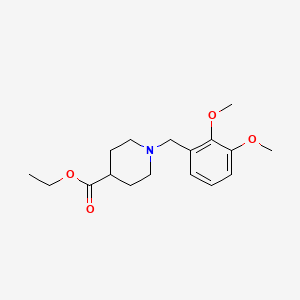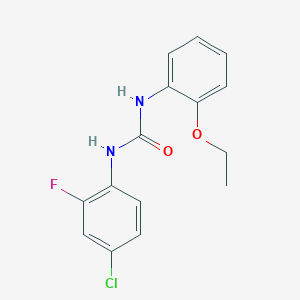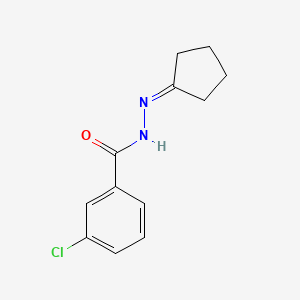![molecular formula C18H19N3O2S B5791406 3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5791406.png)
3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide, also known as FPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPAA is a synthetic compound that belongs to the class of acrylamide derivatives.
Mecanismo De Acción
The mechanism of action of 3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide is not fully understood. However, studies have suggested that 3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide may exert its therapeutic effects by targeting specific signaling pathways involved in cell proliferation, inflammation, and neuronal function. 3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in regulating inflammation and cell survival. 3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide has also been found to modulate the activity of proteins involved in neuronal function, such as GSK-3β and ERK.
Biochemical and Physiological Effects:
3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide can induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, 3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. In animal studies, 3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide has been shown to improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide has several advantages for lab experiments, including its synthetic accessibility, stability, and potential therapeutic applications. However, 3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide also has some limitations, such as its potential toxicity and limited understanding of its mechanism of action. Therefore, further studies are needed to fully elucidate the therapeutic potential and safety of 3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide.
Direcciones Futuras
There are several future directions for the research on 3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide. One potential direction is to investigate the potential therapeutic applications of 3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide in other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to further elucidate the mechanism of action of 3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide and identify its molecular targets. Additionally, studies are needed to evaluate the safety and toxicity of 3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide in vivo and in clinical trials. Finally, the development of more efficient and cost-effective synthesis methods for 3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide could facilitate its use in scientific research and potential therapeutic applications.
In conclusion, 3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide has been shown to exhibit cytotoxic effects on cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to fully elucidate the therapeutic potential and safety of 3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide.
Métodos De Síntesis
3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide can be synthesized through a multi-step process involving the reaction of 4-(1-pyrrolidinyl)aniline with 2-furylcarboxaldehyde, followed by the reaction of the resulting product with carbon disulfide and acryloyl chloride. The final product is purified through crystallization and recrystallization.
Aplicaciones Científicas De Investigación
3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide has been shown to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide has been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. 3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide has also been investigated for its potential neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-17(10-9-16-4-3-13-23-16)20-18(24)19-14-5-7-15(8-6-14)21-11-1-2-12-21/h3-10,13H,1-2,11-12H2,(H2,19,20,22,24)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGXRCKGYWLSGH-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-isobutyl-8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5791350.png)

![7-[(3-bromobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5791369.png)

![1-cyclohexyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5791384.png)
![2-[5-(4-isopropylphenyl)-3-methyl-1H-pyrazol-1-yl]pyridine](/img/structure/B5791391.png)



![ethyl 4-amino-2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5791410.png)
![5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone]](/img/structure/B5791417.png)